molecular formula C15H9Br2NO B12901427 Isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)- CAS No. 651021-66-8

Isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)-

Cat. No.: B12901427
CAS No.: 651021-66-8
M. Wt: 379.05 g/mol
InChI Key: WQLFSHRKZQZQSX-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromophenyl groups attached to the isoxazole ring, making it a brominated derivative of isoxazole. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzonitrile with 4-bromobenzoyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)isoxazole: This compound has a similar structure but with only one bromophenyl group.

    3-(4-Bromophenyl)isoxazole: Another similar compound with a different substitution pattern on the isoxazole ring.

Uniqueness

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole is unique due to the presence of two bromophenyl groups, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

651021-66-8

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(4-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9Br2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H

InChI Key

WQLFSHRKZQZQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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